2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)pentan-1-one
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Overview
Description
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The unique structure of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one typically involves a multi-step procedure. One common method includes the reaction of 1-methylpiperazine with an appropriate azetidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antimicrobial and antiviral properties . In medicine, it is being explored for its potential use as an antipsychotic and anti-HIV-1 agent . Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, as an antipsychotic, it may interact with dopamine and serotonin receptors .
Comparison with Similar Compounds
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one can be compared with other similar compounds such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives and 1-methylpiperazine . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one lies in its specific combination of the piperazine and azetidine moieties, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C13H25N3O |
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Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-methyl-1-(3-piperazin-1-ylazetidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-9-12(10-16)15-7-5-14-6-8-15/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
VUVIOJYXSRGMNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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